Thiazole, 5-(dibromomethyl)-4-methyl-
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Overview
Description
Thiazole, 5-(dibromomethyl)-4-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure
Preparation Methods
The synthesis of Thiazole, 5-(dibromomethyl)-4-methyl- typically involves the bromination of 4,5-dimethylthiazole. This process is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobisisobutyronitrile (AIBN). The reaction proceeds efficiently, yielding the desired dibromomethyl derivative .
Industrial production methods for this compound may involve similar bromination reactions, optimized for large-scale synthesis. These methods ensure high yields and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Thiazole, 5-(dibromomethyl)-4-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The dibromomethyl group can participate in cyclization reactions, forming more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium iodide can lead to the formation of thiazole o-quinodimethane intermediates .
Scientific Research Applications
Thiazole, 5-(dibromomethyl)-4-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: Researchers use this compound to study various biological processes and interactions, particularly those involving sulfur and nitrogen-containing heterocycles.
Industrial Applications: Thiazole derivatives, including Thiazole, 5-(dibromomethyl)-4-methyl-, are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiazole, 5-(dibromomethyl)-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazole, 5-(dibromomethyl)-4-methyl- can be compared with other thiazole derivatives, such as 4,5-dimethylthiazole and 2,5-disubstituted thiazoles . These compounds share a similar core structure but differ in their substituents and reactivity. The presence of the dibromomethyl group in Thiazole, 5-(dibromomethyl)-4-methyl- imparts unique chemical properties, making it more reactive in substitution and cyclization reactions .
Similar compounds include:
- 4,5-Dimethylthiazole
- 2,5-Disubstituted thiazoles
- Thiazole o-quinodimethane derivatives
These comparisons highlight the uniqueness of Thiazole, 5-(dibromomethyl)-4-methyl- and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
185145-59-9 |
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Molecular Formula |
C5H5Br2NS |
Molecular Weight |
270.98 g/mol |
IUPAC Name |
5-(dibromomethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5Br2NS/c1-3-4(5(6)7)9-2-8-3/h2,5H,1H3 |
InChI Key |
GUCBPUJWNBTZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(Br)Br |
Origin of Product |
United States |
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